
1,1,1-Trifluoro-3-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-hydroxybutan-2-one is a fluorinated organic compound with the molecular formula C4H5F3O2 It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the third carbon in a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-hydroxybutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the continuous synthesis method is often preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor . The reaction mixture is then continuously extracted to obtain the desired product. This process minimizes product loss and enhances safety by avoiding batch production hazards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-oxobutan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-hydroxybutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-3-hydroxybutan-2-one involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. In biochemical applications, it can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity . The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-hydroxybutan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-hydroxypropan-2-one: Similar structure but with one less carbon atom, leading to different reactivity and applications.
1,1,1-Trifluoro-4-hydroxybutan-2-one:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H5F3O2 |
|---|---|
Poids moléculaire |
142.08 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-hydroxybutan-2-one |
InChI |
InChI=1S/C4H5F3O2/c1-2(8)3(9)4(5,6)7/h2,8H,1H3 |
Clé InChI |
UEILDSPTTFYDMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


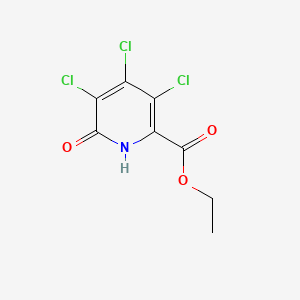


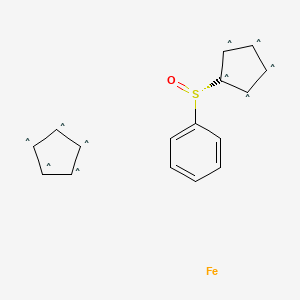
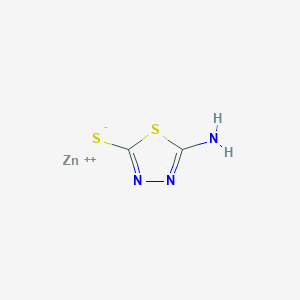
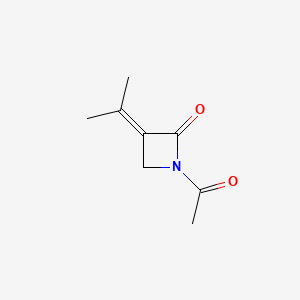

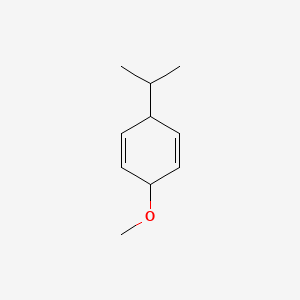
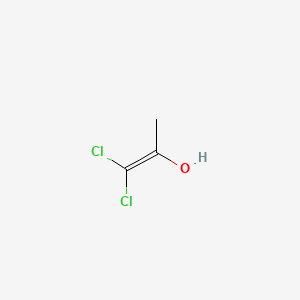
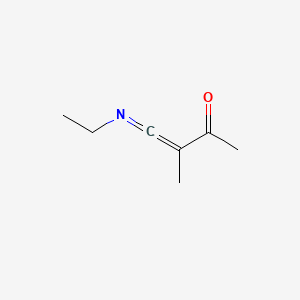
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)
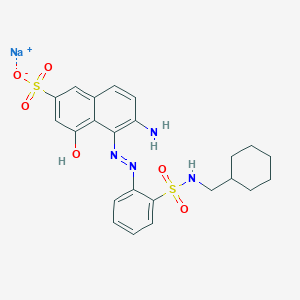
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)

